molecular formula C24H30O8 B1684255 Yangambin CAS No. 13060-14-5

Yangambin

Cat. No.: B1684255
CAS No.: 13060-14-5
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-RZTYQLBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Target of Action

Yangambin, a furofuran lignan isolated from Brazilian plants, primarily targets the Platelet-Activating Factor (PAF) receptors . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . This compound also interacts with L-type Ca2+ channels .

Mode of Action

This compound acts as a competitive antagonist at PAF receptors . It inhibits the binding of PAF to its receptors, thereby antagonizing PAF-induced biological effects . Furthermore, this compound inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to a reduction in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells and consequent peripheral vasodilation .

Biochemical Pathways

The cardiovascular properties of naturally occurring lignans like this compound have been mainly related to their ability to:

These actions lead to changes in intracellular calcium levels and modulation of the PAF pathway, affecting various downstream effects such as platelet aggregation and vascular tone .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ether, dimethyl sulfoxide, and alcohol . This suggests that this compound may have good bioavailability due to its solubility in these solvents, but more research is needed to confirm this.

Result of Action

This compound has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also prevents the cardiovascular collapse observed during anaphylactic and endotoxic septic shocks, as well as the vascular and cardiac hyporesponsiveness to catecholamines in endotoxic shock . These effects are likely due to its action on PAF receptors and calcium channels.

Action Environment

It’s known that this compound is relatively stable under normal temperatures but can decompose under high temperatures and sunlight . Therefore, environmental factors such as temperature and light exposure could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

When handling Yangambin, it is recommended to ensure adequate ventilation, use personal protective equipment, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

Future Directions

Yangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner, suggesting potential applications in the treatment of Cutaneous Leishmaniasis . Further studies are needed to evaluate the potential of this compound in treating other diseases .

Biochemical Analysis

Biochemical Properties

Yangambin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with Platelet-Activating Factor receptors, where it acts as a competitive antagonist. This interaction inhibits the binding of Platelet-Activating Factor, thereby preventing Platelet-Activating Factor-induced biological effects such as platelet aggregation and inflammation . Additionally, this compound has been shown to inhibit calcium influx through voltage-gated calcium channels, leading to reduced intracellular calcium levels in vascular smooth muscle cells and subsequent vasodilation . These interactions highlight the compound’s potential in modulating cardiovascular functions and inflammatory responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages infected with Leishmania species, this compound reduces the intracellular viability of the parasites in a concentration-dependent manner . It also modulates the production of inflammatory mediators and cytokines, such as interleukin-10, nitric oxide, prostaglandin E2, interleukin-6, and tumor necrosis factor-alpha . Furthermore, this compound induces hypotension and tachycardia in non-anesthetized rats, demonstrating its impact on cardiovascular function . These cellular effects underscore this compound’s potential as an anti-inflammatory and cardiovascular agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. As a selective antagonist of Platelet-Activating Factor receptors, this compound competitively inhibits the binding of Platelet-Activating Factor, thereby blocking its downstream signaling pathways . This inhibition prevents Platelet-Activating Factor-induced platelet aggregation, inflammation, and anaphylactic reactions. Additionally, this compound inhibits calcium influx through voltage-gated calcium channels, leading to reduced intracellular calcium levels and vasodilation . These molecular interactions contribute to this compound’s pharmacological effects on cardiovascular and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces short-lasting hypotension and tachycardia in non-anesthetized rats, with the effects being dose-dependent . Additionally, this compound’s stability and degradation over time have been investigated, revealing that it remains relatively stable under standard laboratory conditions . Long-term effects on cellular function have also been observed, with this compound demonstrating sustained anti-inflammatory and cardiovascular effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In non-anesthetized rats, this compound induces dose-dependent hypotension and tachycardia, with higher doses leading to more pronounced effects . At high doses, this compound has been shown to prevent cardiovascular collapse and anaphylactic shock in endotoxemic rats

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits calcium influx through voltage-gated calcium channels, leading to reduced intracellular calcium levels and vasodilation . Additionally, this compound’s antagonistic effects on Platelet-Activating Factor receptors modulate various metabolic processes related to inflammation and cardiovascular function . These interactions underscore the compound’s potential in influencing metabolic flux and metabolite levels in biological systems.

Transport and Distribution

This compound’s transport and distribution within cells and tissues involve interactions with specific transporters and binding proteins. It has been shown to inhibit calcium influx through voltage-gated calcium channels, leading to its accumulation in vascular smooth muscle cells and subsequent vasodilation . Additionally, this compound’s selective antagonism of Platelet-Activating Factor receptors suggests its localization in tissues where these receptors are highly expressed . These transport and distribution mechanisms contribute to this compound’s pharmacological effects on cardiovascular and inflammatory responses.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound has been shown to localize in vascular smooth muscle cells, where it inhibits calcium influx through voltage-gated calcium channels . Additionally, its selective antagonism of Platelet-Activating Factor receptors suggests its localization in cellular compartments where these receptors are present . These subcellular localization patterns contribute to this compound’s activity and function in modulating cardiovascular and inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yangambin is typically isolated from the dried leaves and stem bark of Ocotea fasciculata. The extraction process involves the use of organic solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the isolation process from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient synthetic routes for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Yangambin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Comparison with Similar Compounds

  • Epi-yangambin
  • Eudesmin
  • Fargesin
  • Epimagnolin A
  • Magnolin

Yangambin’s distinct pharmacological profile makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025819
Record name Yangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13060-14-5
Record name (+)-Yangambin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yangambin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yangambin
Reactant of Route 2
Yangambin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Yangambin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Yangambin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Yangambin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Yangambin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.